molecular formula C14H12Cl2N6 B11513772 (2,4-Dichloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine

(2,4-Dichloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine

Cat. No.: B11513772
M. Wt: 335.2 g/mol
InChI Key: RMLKZVFYZKQFFZ-CNHKJKLMSA-N
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Description

N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine is a complex organic compound that features a combination of dichlorophenyl, pyrazol, and triazol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine
  • N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine derivatives

Uniqueness

The uniqueness of N-[(E)-1-(2,4-dichlorophenyl)methylidene]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12Cl2N6

Molecular Weight

335.2 g/mol

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C14H12Cl2N6/c1-9-5-10(2)22(20-9)14-19-17-8-21(14)18-7-11-3-4-12(15)6-13(11)16/h3-8H,1-2H3/b18-7+

InChI Key

RMLKZVFYZKQFFZ-CNHKJKLMSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=CN2/N=C/C3=C(C=C(C=C3)Cl)Cl)C

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2N=CC3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

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